

# Zoliflodacin biofitness cost resistant mutants

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## Compound Focus: Zoliflodacin

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## FAQ: Zoliflodacin Resistance and Biofitness

- What is the evidence for a fitness cost in zoliflodacin-resistant mutants?** Research using dynamic Hollow-Fiber Infection Model (HFIM) has demonstrated that mutants with increased **zoliflodacin** Minimum Inhibitory Concentrations (MICs) exhibit impaired growth. For instance, the **zoliflodacin**-resistant mutant **SE600/18-D429N** (with a GyrB D429N substitution) was "substantially less fit" than its parent strain in an HFIM over 7 days [1]. Another study found that mutants with **GyrB D429N** and a novel **GyrB T472P** substitution also had "impaired biofitness" [2] [3].
- Which specific mutations are linked to both resistance and fitness costs?** The fitness cost appears to be linked to specific amino acid substitutions in the GyrB gene. The table below summarizes key mutations identified in in vitro studies.

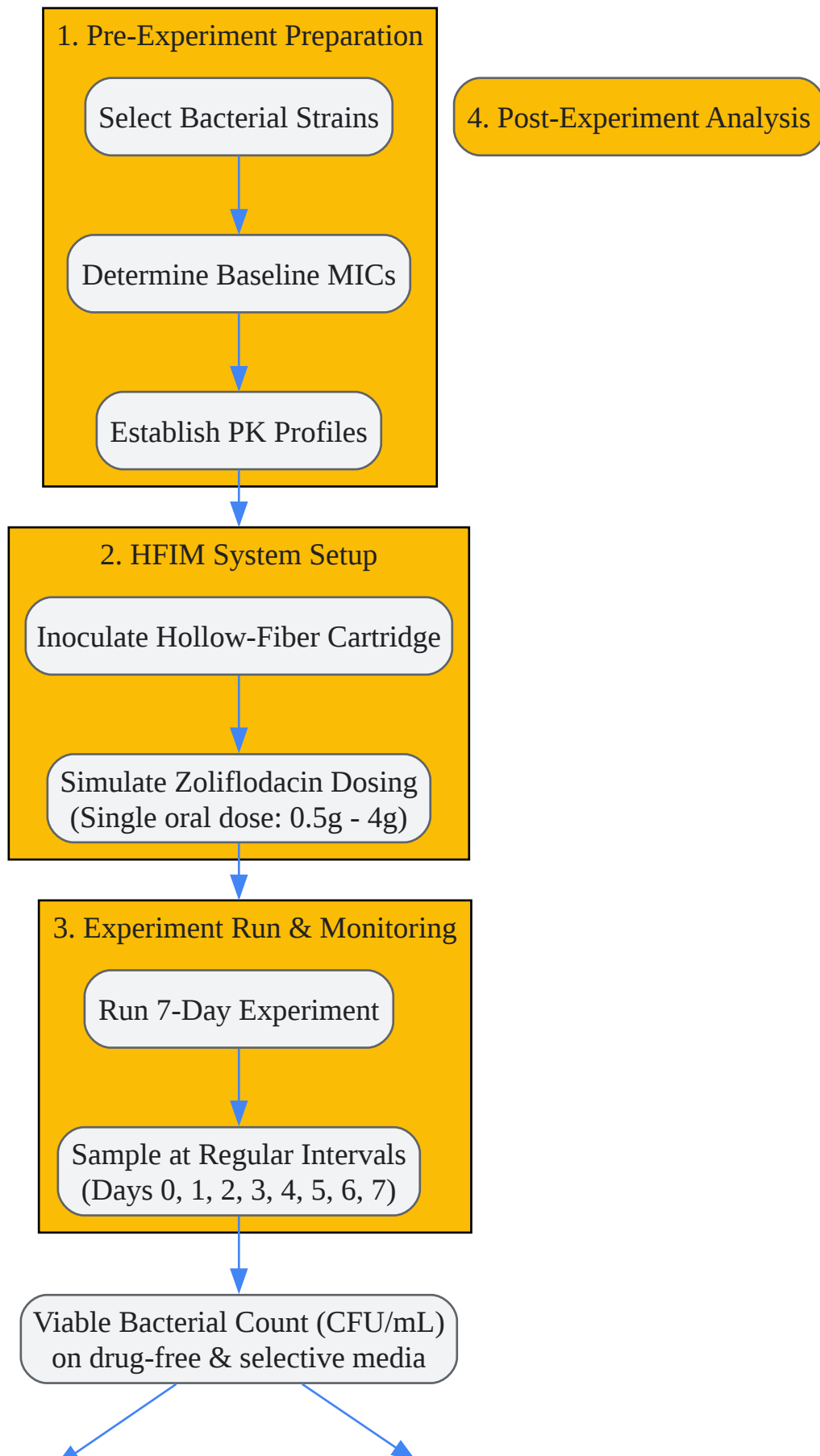
Mutation	Effect on Zoliflodacin MIC	Observed Fitness Cost
<b>GyrB D429N</b> (as a second-step mutation) [1]	Increases MIC (e.g., from 0.25 mg/L to 2 mg/L) [1]	Substantially impaired fitness [1]
<b>GyrB T472P</b> [2] [3]	Increases MIC	Impaired biofitness [2] [3]
<b>GyrB S467N</b> (as a first-step mutation) [1]	Does not cause resistance (MIC = 0.25 mg/L) but predisposes to further	Not reported to have a significant fitness cost on its

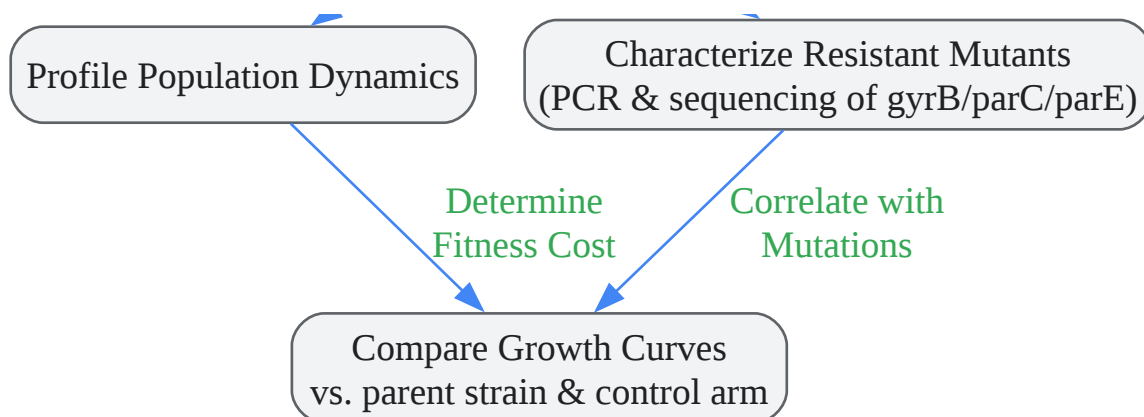
Mutation	Effect on Zoliflodacin MIC	Observed Fitness Cost
	resistance [1]	own [1]

- **What is the recommended experimental model to study this?** The **dynamic Hollow-Fiber Infection Model (HFIM)** is the most relevant and recommended method. It superiorly simulates human pharmacokinetics and pharmacodynamics (PK/PD) compared to static in vitro models, allowing for the observation of both bacterial killing and the emergence of resistant subpopulations over time [2] [1] [3].

## Detailed HFIM Experimental Protocol

The following workflow outlines the key steps for assessing the fitness of **zoliflodacin**-resistant mutants using an HFIM, based on established methodologies [1].





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### Key Steps Explained:

- **Strain Selection:** Use isogenic pairs of **zoliflodacin**-susceptible parent strains and their resistant mutants (e.g., SE600/18 and SE600/18-D429N) [1]. Include controls like *N. gonorrhoeae* ATCC 49226 [4].
- **MIC Determination:** Confirm baseline MICs for all strains using the agar plate dilution method [4].
- **PK Simulation:** The HFIM system uses calibrated pumps to simulate the concentration-time profile of a **zoliflodacin** single oral dose (e.g., 0.5g to 4g) in the central fiber cartridge [1] [3].
- **Sampling & Analysis:**
  - Sample at predefined time points for 7 days.
  - Plate serial dilutions onto both drug-free and **zoliflodacin**-containing media to quantify total and resistant bacterial populations [1].
  - The fitness cost is determined by comparing the growth and recovery of the resistant mutant to the parent strain in the untreated control arm of the HFIM. Impaired fitness is indicated if the mutant fails to maintain a high bacterial density (e.g.,  $\sim 10^{10}$ - $10^{11}$  CFU/mL) over time [1].

## Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
No resistant subpopulations are selected during HFIM.	The zoliflodacin dose is too high, causing complete eradication.	Simulate sub-therapeutic doses (e.g., 0.5g or 1g) to create selective pressure for resistance [1].

Issue	Possible Cause	Suggested Solution
Resistant mutants show no significant fitness defect.	The specific mutation (e.g., GyrB S467N alone) may not carry a high cost. The cost might be conditional [1].	Test the mutant in a competitive growth experiment against the wild-type strain in the HFIM over multiple generations.
Inconsistent bacterial counts in HFIM samples.	Biofilm formation in the hollow-fiber cartridge or sampling error.	Ensure a high flow rate for the diluent to minimize biofilm and use rigorous, consistent sampling techniques [5] [6].

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